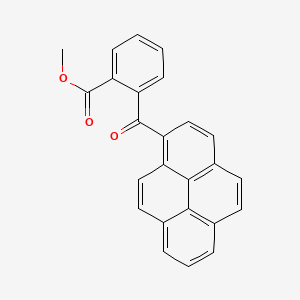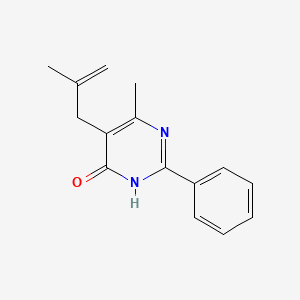
methyl 2-(1-pyrenylcarbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-pyrenylcarbonyl)benzoate, also known as Methyl Pyrene-2-carboxylate, is a chemical compound that belongs to the family of pyrene derivatives. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol. Methyl Pyrene-2-carboxylate is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate binds to the nucleic acid molecules through intercalation, which is the insertion of a molecule between the base pairs of DNA or RNA. The compound's pyrene moiety can stack on the base pairs, leading to the disruption of the helical structure of the nucleic acid. The intercalation of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate can also cause changes in the DNA or RNA conformation, leading to altered biological activity.
Biochemical and Physiological Effects:
methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has been shown to exhibit cytotoxicity towards cancer cells in vitro. The compound can induce apoptosis, which is programmed cell death, in cancer cells by disrupting the DNA structure. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription. The inhibition of topoisomerase activity can lead to the accumulation of DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has several advantages for use in lab experiments. The compound is highly fluorescent, making it a useful tool for the detection of nucleic acid molecules. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate is also relatively stable and can be easily synthesized in large quantities. However, the compound's intercalation properties can lead to non-specific binding to other molecules in solution, leading to false-positive results. The compound's cytotoxicity towards cancer cells can also make it difficult to use in experiments involving live cells.
Direcciones Futuras
There are several future directions for the use of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate in scientific research. The compound's fluorescent properties make it a useful tool for the detection of nucleic acid molecules in vivo. The development of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate-based probes for imaging nucleic acids in live cells could have significant applications in the field of molecular biology. The compound's cytotoxicity towards cancer cells could also lead to the development of novel anticancer drugs. Further studies on the mechanism of action of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate could lead to a better understanding of the intercalation process and the design of more specific intercalators.
Métodos De Síntesis
The synthesis of methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate involves the reaction between pyrene-1-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a catalyst such as 4-dimethylaminopyridine. The yield of the reaction is typically high, and the product can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of DNA and RNA in biological samples. The compound can bind to the nucleic acid molecules and emit fluorescence upon excitation with UV light. methyl 2-(1-pyrenylcarbonyl)benzoate Pyrene-2-carboxylate is also used as a model compound for the study of the photophysical properties of pyrene derivatives. The compound's fluorescence properties make it a useful tool for investigating the interaction between molecules in solution.
Propiedades
IUPAC Name |
methyl 2-(pyrene-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c1-28-25(27)21-8-3-2-7-19(21)24(26)20-14-12-17-10-9-15-5-4-6-16-11-13-18(20)23(17)22(15)16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOWSBQQKFVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(pyrene-1-carbonyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B6120622.png)
![2-(4-biphenylyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6120637.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B6120645.png)
![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6120650.png)
![4-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B6120653.png)
amino]methyl}phenyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B6120660.png)

![4-[4-(hydroxymethyl)pyridin-2-yl]phenol](/img/structure/B6120669.png)

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylmethyl)piperidine](/img/structure/B6120687.png)
![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6120696.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)